Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:
Structure: The compound consists of a tetrahydropyrimidine ring fused with a piperazine ring, along with ester and carboxylate functional groups.
Purpose: It has attracted attention due to its potential biological activities.
Preparation Methods
Synthetic Routes
The synthesis of this compound involves several steps
-
Fischer Indole Synthesis
- Starting from appropriate precursors, the indole moiety is constructed using the Fischer indole synthesis .
- This method involves the reaction of a cyclohexanone derivative with phenylhydrazine in the presence of a strong acid (e.g., methanesulfonic acid).
- The resulting indole intermediate serves as a building block for further modifications.
-
Functional Group Transformations
- The indole intermediate undergoes esterification with ethyl alcohol to introduce the ethyl ester group.
- The piperazine ring is then attached via a suitable reagent.
Industrial Production
While no specific industrial-scale production methods are widely reported for this compound, research laboratories can synthesize it on a smaller scale for scientific investigations.
Chemical Reactions Analysis
Reactivity
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides) are relevant.
Major Products
- Oxidation: Oxidized derivatives of the tetrahydropyrimidine ring.
- Reduction: Reduced forms of the piperazine ring.
- Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigated for potential therapeutic effects (e.g., antiviral, anticancer, or antimicrobial properties).
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for interactions with biological targets (e.g., receptors, enzymes).
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with cellular receptors or enzymes, affecting signaling pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare this compound’s structure and properties to related molecules in the literature.
Properties
Molecular Formula |
C26H31FN4O3 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
ethyl 6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H31FN4O3/c1-4-34-25(32)23-21(28-26(33)29-24(23)19-7-9-20(27)10-8-19)16-30-11-13-31(14-12-30)22-15-17(2)5-6-18(22)3/h5-10,15,24H,4,11-14,16H2,1-3H3,(H2,28,29,33) |
InChI Key |
WHKCBJBVQJWNNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)CN3CCN(CC3)C4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
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